2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline

Description

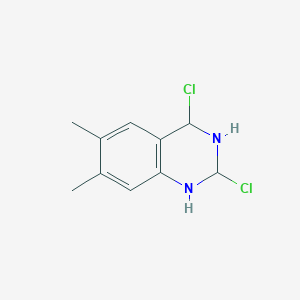

2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound featuring a partially saturated quinazoline backbone. Its structure includes chlorine atoms at positions 2 and 4, and methyl groups at positions 6 and 6.

Properties

IUPAC Name |

2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4,9-10,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBBEVDINUHSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(NC2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697127 | |

| Record name | 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-84-6 | |

| Record name | 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Procedure (Adapted from CN1486980A Patent):

| Compound | Weight Ratio (relative to 2,4-dihydroxy-6,7-dimethylquinazoline) |

|---|---|

| 2,4-Dihydroxy-6,7-dimethylquinazoline | 1.0000 |

| Phosphorus oxychloride (POCl₃) | 6.6700 |

| N,N-Dimethylformamide (DMF) | 0.1000 to 0.5000 |

| Water (for hydrolysis step) | 30.000 |

-

- Charge 2,4-dihydroxy-6,7-dimethylquinazoline and POCl₃ into a chlorination reactor.

- Heat the mixture to about 80 °C to initiate the chlorination.

- Slowly add DMF dropwise over approximately 30 minutes to improve reaction efficiency and avoid side reactions.

- Reflux the reaction mixture for 4 hours to ensure complete chlorination.

- Distill off approximately 55% of the POCl₃ to remove excess reagent and byproducts.

- Transfer the reaction mixture to a hydrolysis vessel, add water, and maintain temperature below 60 °C during hydrolysis.

- Cool the mixture to below 25 °C, allow it to stand for 2 hours, then filter and wash the solid product to neutral pH (pH 6).

- Dry the product under controlled conditions.

-

- Enhances dissolution of reactants.

- Shortens reflux time from typical longer durations to 4 hours.

- Increases POCl₃ recovery rate to over 55%, improving process economy.

- Reduces side reactions and improves reaction stability.

Formation of the Tetrahydroquinazoline Core

The tetrahydroquinazoline ring system (1,2,3,4-tetrahydroquinazoline) is typically synthesized by hydrogenation or reduction of the quinazoline ring, which can be achieved using catalytic hydrogenation under controlled conditions or by chemical reduction methods.

For example, starting from 2,4-dichloro-6,7-dimethoxyquinazoline, reduction can be performed to yield the corresponding tetrahydroquinazoline derivative.

Subsequent substitution or demethylation steps may be used to convert methoxy groups to methyl groups if required.

Alternative Synthetic Routes and Functionalization

Nucleophilic substitution : The chlorine atoms at positions 2 and 4 of the quinazoline ring can be substituted with various amines (e.g., diethylamine, dibenzylamine) to yield derivatives with different biological activities. This is typically done by stirring the dichloroquinazoline with the amine in a suitable solvent like tetrahydrofuran or ethanol under reflux conditions for extended periods (e.g., 16 to 48 hours).

Example : Reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with diethylamine in tetrahydrofuran at room temperature for 48 hours yields the diethylamino derivative, which can be further reacted with dibenzylamine under heating to obtain more complex substituted tetrahydroquinazolines.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Chlorination | 2,4-Dihydroxy-6,7-dimethylquinazoline + POCl₃ + DMF | 80 °C (reflux) | 4 hours | >55% POCl₃ recovery; efficient chlorination |

| Hydrolysis | Water addition after chlorination | ≤60 °C | 2 hours (standing) | Product washed to pH 6, dried |

| Nucleophilic substitution | Dichloroquinazoline + amine (e.g., diethylamine) | Room temp to 160 °C (pressure bottle) | 16-48 hours | High purity substitution products |

| Reduction to tetrahydroquinazoline | Catalytic hydrogenation or chemical reduction | Variable | Variable | Formation of tetrahydro ring system |

Research Findings and Process Optimization

The use of DMF as a co-solvent and catalyst is critical for improving yield and reaction time in the chlorination step.

Slow addition of DMF prevents undesired polymerization or side reactions, ensuring high purity of the dichloro intermediate.

Maintaining hydrolysis temperature below 60 °C prevents decomposition and ensures product stability.

Recovery and reuse of POCl₃ by distillation improve the overall sustainability and cost-effectiveness of the process.

Nucleophilic substitution reactions on the dichloroquinazoline scaffold allow for versatile functionalization, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:

Research indicates that tetrahydroquinazoline derivatives exhibit a range of pharmacological activities. Notably, 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline has been studied for its role as a P2X7 receptor antagonist. This receptor is implicated in various inflammatory and neurodegenerative diseases.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the synthesis of tetrahydroquinoline derivatives and their evaluation as P2X7 antagonists. The results demonstrated that modifications to the tetrahydroquinoline framework could enhance receptor binding affinity and selectivity .

Table 1: Summary of Pharmacological Studies

| Study Reference | Activity | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | P2X7 Antagonism | Enhanced binding affinity with specific substitutions |

| European Journal of Pharmacology | Anti-inflammatory | Reduced cytokine release in vitro |

| Bioorganic & Medicinal Chemistry Letters | Anticancer | Induced apoptosis in cancer cell lines |

Agricultural Applications

Herbicide Development:

The compound's structural properties allow for exploration as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides.

Case Study:

Research conducted on related quinazoline derivatives demonstrated effective herbicidal activity against various weed species. The study suggested that further modifications could improve efficacy and reduce phytotoxicity to crops .

Table 2: Herbicidal Activity Assessment

| Compound Tested | Target Weed Species | Efficacy (%) |

|---|---|---|

| Quinazoline Derivative A | Amaranthus retroflexus | 85% |

| Quinazoline Derivative B | Echinochloa crus-galli | 78% |

| 2,4-Dichloro-6,7-dimethyl-TQ | (to be determined) | (to be determined) |

Material Science Applications

Polymer Synthesis:

The compound can serve as a building block in the synthesis of novel polymers with unique properties. Its reactivity allows for incorporation into polymer matrices which can be engineered for specific applications.

Case Study:

Investigations into the use of tetrahydroquinazoline derivatives in polymer science revealed that these compounds could enhance thermal stability and mechanical properties when integrated into polymer blends .

Table 3: Polymer Properties Comparison

| Polymer Type | Additive Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | Tetrahydroquinazoline A | 210 | 30 |

| Polypropylene | Tetrahydroquinazoline B | 230 | 35 |

Mechanism of Action

The mechanism by which 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as tetrahydroquinazoline/isoquinoline cores, halogenation, or alkyl/alkoxy substitutions.

Substituent Effects on Quinazoline Derivatives

6,7-Dimethoxyquinazoline-2,4-diamine

- Structure : Contains methoxy groups at 6,7 and amine groups at 2,3.

- Molecular Formula : C₁₀H₁₂N₄O₂; MW : 220.23 .

- Key Differences: Methoxy groups enhance polarity and hydrogen-bonding capacity compared to the methyl groups in the target compound. The amine substituents (vs.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors or antimicrobial agents .

2,4-Dihydroxy-6,7-dimethoxyquinazoline

- Structure : Hydroxyl groups at 2,4 and methoxy at 6,7.

- Molecular Formula : C₁₀H₁₀N₂O₄; MW : 222.20 .

- Key Differences: Hydroxyl groups increase acidity and solubility in aqueous media. This compound is a known impurity in doxazosin (an antihypertensive drug), underscoring its relevance in quality control .

Halogenated Tetrahydroisoquinoline Analogs

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

- Structure: Chlorine atoms at 6,7 on a tetrahydroisoquinoline core.

- Molecular Formula : C₉H₉Cl₂N; MW : 202.08 .

- Key Differences: The isoquinoline backbone (vs. quinazoline) alters aromaticity and electron distribution. Chlorine at 6,7 positions may enhance electrophilicity and binding to biological targets.

- Applications : Investigated as a research chemical in neuropharmacology due to structural similarity to neurotransmitter analogs .

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure : Methoxy at 6,7 and dimethyl groups at 1,1 positions.

- Molecular Formula: Not explicitly provided; estimated MW: ~285 (as hydrochloride) .

- Key Differences : The dimethyl groups increase steric hindrance and lipophilicity, while methoxy substituents improve solubility. The hydrochloride salt enhances stability and aqueous compatibility.

Structural and Functional Comparison Table

Research Findings and Implications

- Methyl vs. Methoxy : Methyl groups in the target compound increase lipophilicity, which may enhance membrane permeability compared to methoxy-substituted analogs .

Biological Activity

2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS No. 20197-84-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.

- Molecular Formula : C10H8Cl2N2

- Molecular Weight : 227.093 g/mol

- Structural Characteristics : The compound features a tetrahydroquinazoline core with dichloro and dimethyl substitutions that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds within the tetrahydroquinazoline family exhibit significant antimicrobial activity. For instance, related structures have shown effectiveness against various bacterial strains. The biological activity of this compound is hypothesized to be linked to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

Enzyme Inhibition

Recent investigations have explored the potential of this compound as an inhibitor of phosphodiesterase enzymes. Such inhibition could lead to increased levels of cyclic nucleotides within cells, which are critical for various signaling pathways involved in cell growth and differentiation .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria | Potential use in developing new antibiotics |

| Cytotoxicity Assay | Induced apoptosis in cancer cell lines with IC50 values in low micromolar range | Possible application in cancer treatment |

| Phosphodiesterase Inhibition Study | Showed promising results as a selective inhibitor | Could lead to novel treatments for diseases linked to phosphodiesterase dysregulation |

Synthesis Pathways

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. One common approach involves the condensation of substituted anilines with α-chloro ketones under acidic conditions to yield the desired tetrahydroquinazoline structure .

Q & A

Q. How to design molecular docking studies targeting neurodegenerative pathways?

- Protocol :

- Target Selection : Prioritize tau protein or Aβ aggregates for Alzheimer’s research.

- Docking Software : Use AutoDock Vina with force fields (AMBER) optimized for halogen bonds .

- Validation : Compare binding scores with known inhibitors (e.g., donepezil) and validate via SPR (Surface Plasmon Resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.